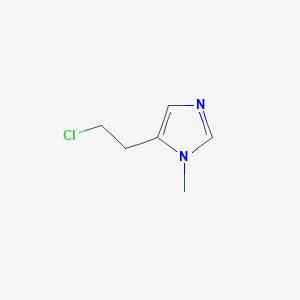
2-Amino-5-fluoro-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically includes the use of radiolabeling techniques to incorporate the fluorine-18 isotope, which is essential for positron emission tomography (PET) imaging . The reaction conditions often involve the use of sodium-independent system L transporters and other non-system A transport systems .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoro-2-methylpentanoic acid is still in the research phase, with most methods focusing on optimizing the radiochemical yield and purity. The production process involves multiple steps, including the synthesis of the precursor, radiolabeling, and purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-fluoro-2-methylpentanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like fluorine gas. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of the original compound, which can be used for further research and development in medical imaging .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-fluoro-2-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a tracer in PET imaging to study the distribution and metabolism of amino acids in the body.
Biology: Helps in understanding the transport mechanisms of amino acids across cell membranes.
Medicine: Used in the imaging of brain tumors to provide detailed information about tumor location and size.
Wirkmechanismus
The mechanism of action of 2-Amino-5-fluoro-2-methylpentanoic acid involves its uptake by cells via sodium-independent system L transporters and other non-system A transport systems. Once inside the cell, the compound can be used to image tumors due to its ability to accumulate in tumor tissues. The molecular targets and pathways involved include amino acid transporters and metabolic pathways that are upregulated in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-fluoro-2-methylpropanoic acid
- 3-Fluoro-2-methyl-2-(methylamino)propanoic acid
- 2-Amino-5-fluorobenzoic acid
Uniqueness
2-Amino-5-fluoro-2-methylpentanoic acid is unique due to its longer alkyl side chain, which increases its brain availability via system L amino acid transport. This makes it more effective for brain tumor imaging compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H12FNO2 |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
2-amino-5-fluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-6(8,5(9)10)3-2-4-7/h2-4,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
GEJYXJNGQHFFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCF)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)



![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)



![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

